molecular formula C11H10N2O3S2 B2963874 Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate CAS No. 258338-60-2

Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B2963874
CAS No.: 258338-60-2
M. Wt: 282.33
InChI Key: BGOMTVMWLBGJKE-UHFFFAOYSA-N
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Description

Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. One common method is the Gewald synthesis, which involves the reaction of thiophene-2-carboxylic acid with ethyl 2-amino-1,3-thiazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product is free from impurities. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate has shown potential in various scientific research applications:

  • Medicinal Chemistry: This compound has been studied for its antimicrobial, antioxidant, and anticancer properties. It has shown promising results in inhibiting the growth of bacteria and fungi, as well as exhibiting cytotoxic effects on cancer cells.

  • Biology: Research has explored its role in biological systems, including its potential as a therapeutic agent for various diseases.

  • Industry: The compound's unique properties make it suitable for use in the development of new materials and chemicals with specific applications.

Comparison with Similar Compounds

Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate can be compared to other thiophene derivatives, such as ethyl 2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. While both compounds share the thiophene core, their substituents and overall structures differ, leading to variations in their biological activities and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable subject of research, and further studies are likely to uncover additional uses and benefits.

Properties

IUPAC Name

ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-2-16-10(15)7-6-18-11(12-7)13-9(14)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMTVMWLBGJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330245
Record name ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

258338-60-2
Record name ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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